![molecular formula C6H7ClN2O2S B1524230 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester CAS No. 1340583-40-5](/img/structure/B1524230.png)
5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester
Overview
Description
“5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester” is an organic compound with the molecular formula C6H7ClN2O2S . It is a derivative of 2-aminothiazoles, which are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7ClN2O2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2,8H2,1H3 . This indicates that the compound has a thiazole ring with an amino group at the 5th position and a chloro group at the 2nd position. The 4th position of the thiazole ring is substituted with a carboxylic acid ethyl ester group .Physical And Chemical Properties Analysis
The physical form of this compound is an off-white solid . The molecular weight is 206.65 . More specific physical and chemical properties such as solubility, density, and boiling point are not mentioned in the search results.Scientific Research Applications
Antibacterial Applications
The compound has been used in the synthesis of Schiff bases, which have been found to have significant antibacterial potential . For instance, some synthesized compounds showed good minimum inhibitory concentration (MIC) values against multi-drug resistant clinical isolates .
Antifungal Applications
The compound has also been used in the synthesis of Schiff bases with antifungal properties . In particular, some compounds showed significant antifungal potential against Candida glabrata and Candida albicans .
Anti-HIV Applications
Aminothiazole compounds, which include “5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester”, have been found to afford a new group of adenosine receptor antagonists, which are utilized in anti-HIV treatments .
Antioxidant Applications
Thiazoles, including “5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester”, have been found to exhibit antioxidant properties .
Antitumor Applications
Thiazoles have also been found to exhibit antitumor properties . This suggests that “5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester” could potentially be used in cancer research and treatment.
Antihelmintic Applications
Aminothiazole compounds have been found to be effective as schistosomicidal and anthelmintic drugs . This suggests that “5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester” could potentially be used in the treatment of parasitic worm infections.
Anti-Inflammatory & Analgesic Applications
Schiff bases, which can be synthesized using “5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester”, have been found to exhibit anti-inflammatory and analgesic properties .
Fungicide Applications
Aminothiazole compounds have been utilized as fungicides, inhibiting the in vivo growth of Xanthomonas .
properties
IUPAC Name |
ethyl 5-amino-2-chloro-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKGRDMWAZPEMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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